Whitepaper: Strategic Utilization of 7-Fluoro-1-methyl-1H-indazol-6-amine in Targeted Therapeutics
Whitepaper: Strategic Utilization of 7-Fluoro-1-methyl-1H-indazol-6-amine in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," particularly in the design of Receptor Tyrosine Kinase (RTK) inhibitors. Among the myriad of substituted indazoles, 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) has emerged as a highly specialized and valuable building block[1].
As a Senior Application Scientist, I have observed that the transition from a hit compound to a viable clinical candidate often hinges on subtle structural modifications. The specific substitution pattern of this molecule—a methyl group at N1, an amino group at C6, and a fluorine atom at C7—is not arbitrary. It is a masterclass in rational drug design, engineered to optimize binding thermodynamics, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this critical intermediate.
Structural Rationale and Physicochemical Profiling
The strategic value of 7-Fluoro-1-methyl-1H-indazol-6-amine lies in the synergistic effects of its substituents. Understanding the causality behind these modifications is essential for drug development professionals.
The Causality of Substitution
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N1-Methylation (Tautomeric Locking): Unsubstituted 1H-indazoles exist in a rapid equilibrium between 1H and 2H tautomeric states. In the context of kinase inhibitors, the molecule must form precise, predictable hydrogen bonds with the backbone residues of the kinase hinge region. Tautomeric ambiguity leads to an entropic penalty upon binding and increases the risk of off-target effects. Methylating the N1 position "locks" the indazole in the 1H-tautomeric form, ensuring that the N2 lone pair is consistently positioned as a hydrogen bond acceptor[2].
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C7-Fluorination (Electronic and Steric Shielding): The C6-amino group serves as the primary synthetic handle for attaching pharmacophores (e.g., forming amides or ureas). However, an unhindered aniline-like amine can be overly basic and susceptible to rapid oxidative metabolism. The introduction of a highly electronegative fluorine atom at the adjacent C7 position exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the C6-amine, preventing it from being protonated at physiological pH (7.4). Consequently, the overall lipophilicity (LogD) of the molecule increases, enhancing passive membrane permeability[3]. Furthermore, the strong C-F bond blocks Cytochrome P450-mediated oxidation at the C7 hotspot, extending the compound's pharmacokinetic half-life.
Physicochemical Data Summary
The following table summarizes the core quantitative data for 7-Fluoro-1-methyl-1H-indazol-6-amine[4][5].
| Property | Value |
| IUPAC Name | 7-Fluoro-1-methyl-1H-indazol-6-amine |
| CAS Number | 1896804-52-6 |
| Molecular Formula | C8H8FN3 |
| Molecular Weight | 165.17 g/mol |
| SMILES | CN1N=CC2=C1C(F)=C(N)C=C2 |
| Physical Form | Solid (Typically yellow to off-white powder) |
| Storage Temperature | 2-8°C (Sealed, dry environment) |
| Purity Standard | ≥95% (Typically 97% for analytical grade) |
Synthetic Methodology & Experimental Protocols
The synthesis of 7-Fluoro-1-methyl-1H-indazol-6-amine requires regioselective control. The following protocol outlines a highly reliable, self-validating three-step synthetic route starting from a commercially accessible difluorinated precursor[2][3].
Caption: Synthetic workflow for 7-Fluoro-1-methyl-1H-indazol-6-amine from commercially available precursors.
Step-by-Step Synthetic Protocol
Step 1: Hydrazine-Mediated Cyclization
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Rationale: Hydrazine selectively attacks the more electrophilic ortho-fluorine (C2 position of the benzaldehyde), followed by intramolecular condensation with the aldehyde to form the indazole core.
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Procedure:
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Charge a round-bottom flask with 2,3-difluoro-4-nitrobenzaldehyde (1.0 eq).
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Add hydrazine monohydrate (excess, ~5.0 eq) cautiously.
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Heat the reaction mixture to 180°C under reflux for 10 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the aldehyde spot indicates completion.
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Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and saturated brine to remove unreacted hydrazine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 7-fluoro-6-nitro-1H-indazole.
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Step 2: Regioselective N1-Methylation
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Rationale: Alkylation of indazoles can yield a mixture of N1 and N2 isomers. Using a mild base (K2CO3) in a polar aprotic solvent (DMF) thermodynamically favors the N1-alkylated product due to lower steric hindrance compared to the N2 position.
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Procedure:
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Dissolve 7-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
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Add anhydrous K2CO3 (2.0 eq) and stir for 15 minutes at 0°C.
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Add methyl iodide (MeI, 1.2 eq) dropwise. Stir at room temperature for 12 hours.
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Self-Validation: Quench a small aliquot in water and extract with EtOAc for LC-MS analysis. The desired mass [M+H]+ should correspond to the methylated product.
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Pour the mixture into ice water to precipitate the product. Filter, wash with water, and purify via silica gel chromatography to isolate 7-fluoro-1-methyl-6-nitro-1H-indazole.
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Step 3: Catalytic Reduction of the Nitro Group
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Rationale: The nitro group must be reduced to the target amine without defluorination. Palladium on carbon (Pd/C) with ammonium formate is a mild, highly effective transfer hydrogenation method that preserves the C-F bond[2].
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Procedure:
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Dissolve 7-fluoro-1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.
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Add ammonium formate (5.0 eq) and 10 wt% Pd/C (0.1 eq by weight).
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Stir the suspension under a nitrogen atmosphere at room temperature for 3 hours.
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Self-Validation: The reaction mixture will transition from yellow to colorless as the nitro group is reduced.
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Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.
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Concentrate the filtrate to afford the final product, 7-Fluoro-1-methyl-1H-indazol-6-amine .
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Analytical and Physicochemical Characterization Workflow
To ensure the integrity of the synthesized building block for downstream drug discovery, rigorous physicochemical characterization is required.
pKa and LogD Determination Protocol
Understanding the ionization state of the C6-amine is critical for predicting oral bioavailability.
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Potentiometric Titration (pKa):
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Prepare a 1 mM solution of the compound in a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength).
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Using an automated titrator, acidify the solution to pH 2.0 with 0.1 M HCl.
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Titrate with standardized 0.1 M KOH up to pH 12.0 under an argon atmosphere to prevent CO2 absorption.
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Data Analysis: The inflection point of the titration curve will reveal the pKa of the C6-amine, which is expected to be significantly lower than a standard aniline due to the C7-fluorine.
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Shake-Flask Method (LogD at pH 7.4):
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Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4), mutually saturated for 24 hours.
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Dissolve the compound in the octanol phase and mix with the aqueous phase in a sealed vial.
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Agitate at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
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Quantify the concentration of the compound in both phases using HPLC-UV. Calculate LogD = log([Concentration in Octanol] /[Concentration in PBS]).
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Application in Kinase Inhibitor Design
When this building block is incorporated into a final drug molecule (e.g., by reacting the C6-amine with an activated pyrimidine or urea derivative), it acts as a competitive inhibitor at the ATP-binding pocket of target kinases.
Caption: Mechanism of action for indazole-based kinase inhibitors blocking RTK downstream signaling.
The N1-methyl group points toward the solvent-exposed region or a specific hydrophobic sub-pocket, while the N2 nitrogen forms a critical hydrogen bond with the kinase hinge region. The C7-fluorine atom often engages in multipolar interactions with the protein backbone or structured water molecules, further anchoring the scaffold and displacing high-energy water, which contributes favorably to the binding enthalpy.
References
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National Institutes of Health (NIH). "Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA". PMC Articles. Available at:[Link]
Sources
- 1. 1896804-52-6|7-Fluoro-1-methyl-1H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 2. Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-fluoro-1H-indazol-6-amine | 1892745-85-5 [sigmaaldrich.com]
- 5. 7-fluoro-1-methyl-indazol-6-amine | 1896804-52-6 [sigmaaldrich.com]
